Vildagliptin carboxylic acid metabolite, also known as LAY 151 or M20.7, is a significant metabolic product of the dipeptidyl peptidase-4 inhibitor vildagliptin, which is primarily used in the management of type 2 diabetes mellitus. This metabolite arises from the hydrolysis of the cyano group present in vildagliptin, accounting for approximately 57% of the administered dose in humans .
Vildagliptin itself is an orally active antihyperglycemic agent that selectively inhibits the dipeptidyl peptidase-4 enzyme, enhancing the levels of incretin hormones such as glucagon-like peptide 1 and glucose-dependent insulinotropic polypeptide, which are crucial for insulin secretion regulation . The carboxylic acid metabolite is formed during the metabolism of vildagliptin and is recognized for its pharmacological inactivity compared to its parent compound .
The synthesis of vildagliptin carboxylic acid metabolite primarily involves the hydrolysis of vildagliptin's cyano group. This process occurs via multiple metabolic pathways, with significant involvement from enzymes other than cytochrome P450, which minimizes potential drug interactions during therapeutic use .
The hydrolysis reaction can be summarized as follows:
This reaction results in the conversion of the cyano moiety into a carboxylic acid functional group, leading to M20.7's formation. The exact conditions under which this hydrolysis occurs are influenced by physiological pH and enzymatic activity within the body .
The molecular formula of vildagliptin carboxylic acid metabolite is with a molecular weight averaging around 322.405 g/mol . The compound features a pyrrolidine ring structure and a hydroxylated adamantane moiety.
The primary reaction associated with vildagliptin carboxylic acid metabolite is its formation through hydrolysis, which can be represented as:
This reaction does not involve cytochrome P450 enzymes, making it a unique pathway for drug metabolism . Other minor metabolites include amide hydrolysis products and glucuronides .
The hydrolysis process can be influenced by factors such as pH and temperature, which dictate the rate and extent of conversion to the carboxylic acid form. In vitro studies have shown that this metabolite retains some biological activity but is significantly less potent than vildagliptin itself .
These properties are essential for understanding how vildagliptin carboxylic acid metabolite behaves in biological systems and its potential interactions with other compounds .
Vildagliptin carboxylic acid metabolite serves primarily as a research tool for studying drug metabolism and pharmacokinetics related to dipeptidyl peptidase-4 inhibitors. Its characterization aids in understanding metabolic pathways and potential interactions with other medications used in diabetes management.
Additionally, ongoing research focuses on its role in assessing safety profiles during drug development processes, particularly concerning metabolic stability and efficacy evaluations in clinical trials involving type 2 diabetes treatments .
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1